molecular formula C9H12BrN3O2 B1429037 3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester CAS No. 1273565-10-8

3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester

Katalognummer: B1429037
CAS-Nummer: 1273565-10-8
Molekulargewicht: 274.11 g/mol
InChI-Schlüssel: HNKFXHDEDOZDHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a brominated triazolo-fused pyridine derivative with an ethyl ester group at position 5. Its structure features a partially saturated pyridine ring fused to a [1,2,3]triazole moiety, a bromine substituent at position 3, and an ethyl carboxylate group. It is cataloged under CAS 10603-92-6 and is available for research purposes through suppliers like Shaanxi Dideu Medichem Co. Ltd. .

Eigenschaften

IUPAC Name

ethyl 3-bromo-4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O2/c1-2-15-9(14)6-3-4-7-8(10)11-12-13(7)5-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKFXHDEDOZDHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(N=NN2C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridine derivatives, while reduction and oxidation reactions can produce different reduced or oxidized forms of the compound .

Wirkmechanismus

The mechanism of action of 3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analysis

The compound is compared to structurally related triazolo-fused heterocycles, focusing on core ring systems, substituents, and bioactivity profiles.

Table 1: Structural Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester Pyridine + [1,2,3]triazole Br (position 3), ethyl ester (position 6) C₉H₁₁BrN₄O₂* ~303.11 Brominated, saturated pyridine ring
Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate Pyrazine + [1,2,3]triazole Ethyl ester (position 3) C₈H₁₂N₄O₂ 196.21 Pyrazine core, no halogenation
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid methyl ester Pyridine + [1,2,4]triazole Br (position 6), methyl ester (position 8) C₈H₆BrN₃O₂ 256.06 Unsaturated pyridine, [1,2,4]triazole isomer
3-Bromo-8-chloro-6-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester Imidazo[1,2-a]pyridine Br (position 3), Cl (position 8), CF₃ (position 6) C₁₁H₇BrClF₃N₂O₂ 371.54 Imidazo-pyridine core, multiple halogens

Table 3: Bioactivity of Related Compounds

Compound Class Notable Activity Key Findings Reference
Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines Anticancer Moderate activity against renal cancer (UO-31 cell line, GP = 81.85%)
[1,2,3]Triazolo[1,5-a]quinazolines Antibacterial Inhibitors of teichoic acid biosynthesis in gram-positive bacteria
Imidazo[1,2-a]pyridine esters (e.g., L838417) CNS modulation GABAA receptor subtype-selective modulators
Thieno-triazolopyrimidines Anticancer Superior activity compared to quinazoline analogs

Biologische Aktivität

3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester (CAS No. 1273565-10-8) is a heterocyclic compound characterized by a complex structure that includes a bromine atom and a triazolo ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₂BrN₃O₂
  • Molecular Weight : 274.11 g/mol
  • Structural Features : The compound features a tetrahydropyridine ring fused with a triazole moiety, which is known for its diverse biological activities. The presence of the ethyl ester group enhances its solubility and potential bioavailability.

Biological Activity Overview

Preliminary research indicates that compounds similar to this compound exhibit several significant biological activities:

1. Antimicrobial Activity

Research has shown that triazole derivatives can possess antimicrobial properties. The structural similarities of this compound with known antimicrobial agents suggest potential effectiveness against various pathogens.

2. Anti-inflammatory Effects

Compounds with similar structures have been associated with anti-inflammatory activity. For instance, studies on related pyrimidine derivatives revealed potent inhibition of COX enzymes, indicating that this compound may also exhibit similar effects.

3. Anticonvulsant Properties

The triazole ring is often found in anticonvulsant medications. Compounds with structural features akin to this ester have demonstrated efficacy in reducing seizure activity in animal models.

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding the biological activity of this compound. The unique combination of the tetrahydropyridine and triazole moieties may enhance its interaction with biological targets compared to other similar compounds.

Compound NameStructural FeaturesBiological Activity
4-Amino-1H-pyrroleAmino group on pyrrole ringExhibits different reactivity
5-Bromo-1H-pyrazoleLacks tetrahydropyridine structureKnown for anti-inflammatory properties
2-Methylimidazo[4,5-b]pyridineDifferent heterocyclic structureAssociated with mutagenic properties

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives of triazoles and pyridines. For example:

  • A study demonstrated that certain triazole derivatives exhibited significant anti-inflammatory activity by inhibiting COX-2 with IC50 values comparable to standard drugs like celecoxib .
  • Another investigation into related compounds found promising anticonvulsant activity in animal models using electroshock tests .

Q & A

Q. What are the common synthetic routes for 3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester?

  • Methodological Answer : The synthesis typically involves cyclization of precursor molecules under metal-free or transition-metal-catalyzed conditions. For example:
  • Metal-free synthesis : Heating aminopyridine derivatives with ketones (e.g., cyclohexanone) in acetic acid yields spiro-triazolopyridines via cyclocondensation .
  • Transition-metal catalysis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can form triazole rings, though specific protocols for the target compound require optimization of solvent (e.g., DMSO), base (e.g., sodium ascorbate), and temperature .
  • Key step : Bromination of intermediate pyridine derivatives using bromine in acetic acid, followed by esterification .
Reaction Type Conditions Yield Reference
CyclocondensationAcetic acid, 80–100°C, 6–12 hours60–85%
BrominationBromine in glacial acetic acid, 0–5°C29–68%

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Structural confirmation relies on multimodal spectroscopy:
  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., ethyl ester at δ ~4.2 ppm for CH2_2, δ ~14 ppm for CH3_3; bromo group at δ ~3.5–4.0 ppm) .
  • IR : Peaks at ~1700 cm1^{-1} confirm ester carbonyl groups, while triazole C=N stretches appear at ~1600 cm1^{-1} .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ calculated for C10_{10}H12_{12}BrN3_3O2_2: 308.01) .

Q. What reaction conditions favor high yields during cyclization?

  • Methodological Answer :
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency compared to non-polar alternatives .
  • Temperature : Elevated temperatures (80–100°C) promote ring closure but may increase side reactions; lower temperatures (40–60°C) are used for sensitive intermediates .
  • Catalyst optimization : For metal-free routes, acetic acid acts as both solvent and catalyst. For CuAAC, Cu(I) catalysts (e.g., CuSO4_4/sodium ascorbate) are critical .

Advanced Research Questions

Q. How can competing reaction pathways be minimized during synthesis?

  • Methodological Answer : Competing pathways (e.g., over-bromination, ester hydrolysis) are mitigated by:
  • Controlled stoichiometry : Limiting bromine equivalents (1.1–1.3 eq.) prevents di-brominated by-products .
  • Protecting groups : Temporary protection of the carboxylic acid moiety during bromination avoids ester degradation .
  • Reaction monitoring : TLC or in-situ IR tracks intermediate formation, enabling timely quenching .

Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?

  • Methodological Answer : Contradictions (e.g., overlapping NMR signals) are addressed via:
  • 2D NMR : HSQC and HMBC correlate protons and carbons to resolve ambiguous assignments .
  • Isotopic labeling : 15^{15}N-labeled precursors clarify triazole ring connectivity in complex spectra .
  • Computational modeling : DFT calculations predict chemical shifts and compare with experimental data to validate structures .

Q. What role does the bromo substituent play in the compound’s reactivity?

  • Methodological Answer : The bromo group serves as:
  • Electrophilic site : Facilitates Suzuki-Miyaura cross-coupling for functionalization (e.g., aryl/alkenyl group introduction) .
  • Directing group : Enhances regioselectivity in electrophilic substitution reactions (e.g., nitration at the 4-position of the pyridine ring) .
  • Steric hindrance : Bulky substituents adjacent to the triazole ring can slow nucleophilic attacks, requiring harsher conditions for substitution .

Q. How can divergent synthetic outcomes from similar protocols be rationalized?

  • Methodological Answer : Divergence often stems from:
  • Solvent polarity : Polar solvents stabilize charge-separated intermediates, favoring cyclization over dimerization .
  • Catalyst deactivation : Trace moisture or oxygen in CuAAC reactions poisons Cu(I), reducing yields .
  • Thermodynamic vs. kinetic control : Lower temperatures favor kinetic products (e.g., mono-brominated isomers), while higher temperatures favor thermodynamic products .

Data Contradiction Analysis

Q. Why do reported yields vary significantly across studies?

  • Methodological Answer : Yield discrepancies arise from:
  • Purification methods : Column chromatography vs. recrystallization may recover different product ratios .
  • Starting material purity : Impurities in aminopyridine precursors (e.g., residual moisture) reduce effective reactant concentrations .
  • Scale effects : Milligram-scale syntheses often report higher yields than gram-scale due to easier by-product management .

Tables for Key Data

Table 1 : Comparison of Synthetic Protocols

Method Catalyst Solvent Yield Purity Reference
Metal-free cyclizationAcetic acidAcetic acid70–85%>95%
CuAACCuSO4_4/NaAscDMSO50–65%>90%
BrominationBr2_2/AcOHAcetic acid29–68%80–90%

Table 2 : Key Spectral Data for Structural Confirmation

Technique Key Peaks Functional Group Reference
1^1H NMRδ 1.3 (t, 3H), δ 4.2 (q, 2H)Ethyl ester
13^13C NMRδ 170.5 (C=O), δ 60.1 (OCH2_2)Carboxylic acid ethyl ester
IR1705 cm1^{-1} (C=O stretch)Ester carbonyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.